molecular formula C9H9NS2 B075517 5-Phenylthiazolidine-2-thione CAS No. 1437-98-5

5-Phenylthiazolidine-2-thione

Cat. No. B075517
CAS RN: 1437-98-5
M. Wt: 195.3 g/mol
InChI Key: OCZUTEPGPZTEOZ-UHFFFAOYSA-N
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Description

5-Phenylthiazolidine-2-thione is a chemical compound with the molecular formula C9H9NS2 . It is used in various fields of chemistry and has been the subject of numerous studies due to its intriguing properties .


Synthesis Analysis

Thiazolidine motifs, including 5-Phenylthiazolidine-2-thione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 5-Phenylthiazolidine-2-thione consists of a five-membered ring containing sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine-2-thione derivatives, including 5-Phenylthiazolidine-2-thione, have been synthesized as XO inhibitors . The reaction rate increased with 5 equivalents of aromatic aldehyde .


Physical And Chemical Properties Analysis

5-Phenylthiazolidine-2-thione has a molecular weight of 195.305 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

  • Goitrogenic and Immunomodulatory Effects :

    • "5-Phenyl-1,3-oxazolidine-2-thione," a compound closely related to 5-Phenylthiazolidine-2-thione, is identified as a goitrogen isolated from certain Brassicales taxa. It exhibits cytotoxicity and immunomodulatory potential, including inhibiting nitric oxide production in rat macrophages (Radulović et al., 2017).
  • Analytical Methods for Detection :

    • A method for determining 5-vinyl-1,3-oxazolidine-2-thione (a variant of 5-Phenylthiazolidine-2-thione) in complex matrices like rapeseed meal and biological samples has been developed. This method is significant for tracking the presence of these compounds in food and biological systems (Mabon et al., 1999).
  • Antimicrobial and Antitumor Applications :

    • Research into derivatives of 5-Phenylthiazolidine-2-thione, like 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles, demonstrates their potential as antimicrobial and antitumor agents. These compounds have shown efficacy against various bacteria, fungi, and human cell lines, indicating their potential in medical applications (Konstantinova et al., 2009).
  • Structural Investigations :

    • A study focusing on the spectroscopic and structural investigation of a potassium salt derivative of 5-Phenylthiazolidine-2-thione provides insights into the compound's potential as an antithyroid agent. Such studies are foundational for understanding the chemical properties and biological activities of these compounds (Ivolgina et al., 2018).

Future Directions

Thiazolidine motifs, including 5-Phenylthiazolidine-2-thione, have diverse therapeutic and pharmaceutical activity and are used in probe design . They are compelling researchers to explore new drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

5-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUTEPGPZTEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390879
Record name 5-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiazolidine-2-thione

CAS RN

1437-98-5
Record name MLS002638873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Laknifli, M Pierrot, F Chanon… - … Section C: Crystal …, 1996 - scripts.iucr.org
In the title compounds, C7H13NS2, (I), and C9H9NS2, (II), the heterocycle adopts a half-chair conformation with a torsion angle τ = S1—C5—C4—N3 equal to 27.5 (4) in (I) and 30.0 (3) …
Number of citations: 5 scripts.iucr.org
Y Shi, B Tang, XL Jiang, YE Jiao, H Xu… - Journal of Materials …, 2022 - pubs.rsc.org
… In addition, a single-crystalline product of 3-ethyl-5-phenylthiazolidine-2-thione was obtained and resolved by single crystal X-ray diffraction analysis (Table S5 and Fig. S13, ESI†). The …
Number of citations: 12 pubs.rsc.org
KV Bhat, WC McCarthy - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
Condensation of 2‐amino‐1‐chloro‐1‐phenylpropane with potassium ethyl xanthate gave 4‐methyl‐5‐phenylthiazolidine‐2‐thione. Reaction of 2‐amino‐1‐chloro‐1‐phenylpropane …
Number of citations: 3 onlinelibrary.wiley.com
KV Bhat, WC McCarthy - Journal of Pharmaceutical Sciences, 1965 - Elsevier
… Condensation of chlorodeoxypseudoephedrine hydro-chloride with potassium ethyl xanthate gave 3,4-dimethyl-5-phenylthiazolidine-2-thione, which was also resistant to hydrolysis, …
Number of citations: 9 www.sciencedirect.com
A Cruz, II Padilla-Martínez, EV García-Báez - Tetrahedron: Asymmetry, 2011 - Elsevier
… cis-3,4-Dimethyl-5-phenylthiazolidine-2-thione was crystallized from ethanol and its X-ray diffraction structure was analyzed. …
Number of citations: 6 www.sciencedirect.com
N Chen, W Jia, J Xu - 2009 - Wiley Online Library
… However, aromatically substituted (S)-2-phenylaziridine (3f) gave rise to a mixture of (S)-4-phenylthiazolidine-2-thione (2f) and (R)-5-phenylthiazolidine-2-thione (2f′) in a ratio of 1:4 …
N Chen, Z Huang, C Zhou, J Xu - Tetrahedron, 2011 - Elsevier
… -2-thiones (2d) was obtained, demonstrating that no (S)-2-phenylaziridine derivative was generated, because if the aziridine was generated, (R)-5-phenylthiazolidine-2-thione (4d) …
Number of citations: 9 www.sciencedirect.com
Y Xie, C Lu, B Zhao, Q Wang, Y Yao - The Journal of Organic …, 2019 - ACS Publications
… An improved yield of 83% of N-isobutyl-5-phenylthiazolidine-2-thione 10d was obtained by increasing the catalyst loading to 3 mol % (Table 4, entry 4). Aziridines bearing strong …
Number of citations: 40 pubs.acs.org
H Medini, NH Mekni, K Boujlel - Journal of Sulfur Chemistry, 2015 - Taylor & Francis
The electrolysis of secondary β-amino alcohols in the presence of carbon disulfide using an electrogenerated base (EGB) to promote the reaction of the synthesis of thiazolidine-2-…
Number of citations: 7 www.tandfonline.com
A Cruz, A Flores-Parra, H Tlahuext, R Contreras - Tetrahedron: Asymmetry, 1995 - Elsevier
The synthesis of 1,3,2-thiazaborolidine and 2,3-dihydro-2,1,3-borathiazolidines from reaction of ephedrine disulfide and 3,4-dimethyl-5-phenyl-1,3-thiazolidine-2-thione with BH 3 -THF …
Number of citations: 27 www.sciencedirect.com

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